N-Aminofluorescein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

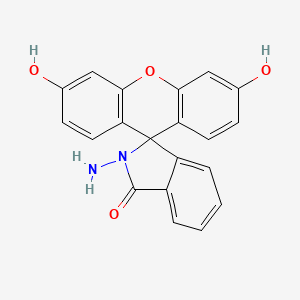

N-Aminofluorescein is a fluorescein derivative known for its highly selective and sensitive fluorescence properties. It is a fluorescein hydrazide in spiro form, primarily used as a fluorescence probe for detecting copper ions (Cu²⁺) in biological systems . The compound exhibits a unique fluorescence response at specific wavelengths (λex/em = 495/516 nm), making it valuable in various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Aminofluorescein can be synthesized through several methods. One common approach involves the reaction of fluorescein with hydrazine derivatives under controlled conditions. The reaction typically requires an organic solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

N-Aminofluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the hydrazide group, leading to different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like acyl chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorescein derivatives with different functional groups, while substitution reactions can introduce various substituents to the amino group .

Applications De Recherche Scientifique

Biological Assays

In biological research, N-Aminofluorescein is employed in assays to detect and quantify copper ions in biological samples. Its ability to provide real-time fluorescence data makes it an essential tool in studies involving metal ion homeostasis and toxicity in living organisms .

Ophthalmology

The compound has been utilized in ophthalmic applications, particularly in fluorescein angiography. It aids in visualizing blood vessels in the eye, helping diagnose conditions such as diabetic retinopathy and macular degeneration. The fluorescence emitted by this compound enhances the contrast of blood vessels against the surrounding tissues during imaging procedures .

Industrial Applications

Environmental Monitoring

this compound's sensitivity to copper ions extends its use to industrial applications, particularly in environmental monitoring. It assists in detecting heavy metal contamination in water sources and soil, which is critical for maintaining ecological health and safety standards.

Quality Control

In manufacturing processes, this compound can be used for quality control purposes. Its ability to detect trace amounts of metals ensures that products meet safety regulations, particularly in industries such as food and pharmaceuticals.

Case Studies

-

Detection of Copper Ions in Biological Systems

A study demonstrated the effectiveness of this compound as a fluorescent probe for real-time monitoring of copper levels in cellular environments. The results indicated a strong correlation between fluorescence intensity and copper concentration, validating its use as a reliable indicator for copper ion detection . -

Application in Fluorescein Angiography

Clinical trials utilizing this compound in fluorescein angiography showed improved visualization of retinal blood vessels compared to traditional methods. This advancement aids ophthalmologists in diagnosing vascular disorders more accurately . -

Environmental Impact Assessment

Research involving the application of this compound for assessing heavy metal contamination revealed its potential as an effective tool for environmental scientists. The compound successfully identified contaminated sites with high accuracy, contributing to better environmental management practices.

Mécanisme D'action

The mechanism by which N-Aminofluorescein exerts its effects involves the recognition and binding of copper ions. The compound consists of a fluorescein moiety and a hydrazide group, which selectively binds to copper ions. This binding induces a hydrolytic cleavage of the hydrazide bond, resulting in a fluorescence response that can be measured at specific wavelengths . The molecular targets and pathways involved include the interaction of the hydrazide group with copper ions, leading to a conformational change in the fluorescein moiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminofluorescein: A primary amino compound that is a fluorescein derivative with an amino substituent at the C-5 position.

Fluorescein Hydrazone: Another fluorescein derivative used as a fluorescence probe for various analytes.

Uniqueness

N-Aminofluorescein is unique due to its high selectivity and sensitivity for copper ions, which is not commonly observed in other fluorescein derivatives. This makes it particularly valuable in applications requiring precise detection of copper ions in complex biological and environmental samples .

Activité Biologique

N-Aminofluorescein (AF) is a fluorescent compound derived from fluorescein, characterized by the presence of an amino group. This compound has garnered attention in various biological applications due to its unique properties, particularly in fluorescence-based assays and as a probe for metal ions.

This compound consists of a fluorescein moiety linked to a hydrazide group, which allows it to selectively bind copper ions (Cu²⁺) while promoting the hydrolysis of amide bonds. The excitation and emission wavelengths for AF are approximately 495 nm and 516 nm, respectively, making it suitable for fluorescence imaging in biological systems .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₂O₃ |

| Molecular Weight | 241.24 g/mol |

| Excitation Wavelength | 495 nm |

| Emission Wavelength | 516 nm |

| Binding Ion | Cu²⁺ |

Protease Activity Assays

Recent studies have highlighted the use of this compound in protease activity assays. In one study, red blood cells (RBCs) were labeled with AF and exposed to trypsin, a serine protease. The fluorescence intensity (FI) was measured to evaluate proteolytic activity. Results indicated a concentration- and time-dependent increase in FI, demonstrating AF's effectiveness in monitoring protease activity .

Table 2: Fluorescence Intensity Measurements in Protease Activity Assays

| Trypsin Concentration (μL) | Incubation Time (min) | Fluorescence Intensity (RFU) |

|---|---|---|

| 0 | 60 | 12.8 ± 0.5 |

| 25 | 60 | 202.4 ± 11.7 |

| 50 | 60 | 281.5 ± 12.9 |

| 100 | 60 | 344.9 ± 14.7 |

Detection of Copper Ions

A significant application of this compound is in the detection of copper ions in biological samples. Studies have shown that AF exhibits a selective fluorescence response to Cu²⁺, allowing for its quantification in various matrices, including serum and cell cultures . The ability to detect Cu²⁺ is crucial as it plays essential roles in enzymatic reactions and cellular processes.

Imaging Applications

This compound has also been utilized as a fluorescent probe in cellular imaging studies. Its high fluorogenicity and specificity make it an excellent candidate for visualizing specific cellular targets without the need for extensive washing steps . This property enhances its utility in live-cell imaging applications.

Research Findings

Extensive research has been conducted on this compound's biological activity and applications:

- Fluorescence-Based Detection : AF has been successfully used to detect various biomolecules through fluorescence resonance energy transfer (FRET) mechanisms.

- Metal Ion Sensing : The compound's selectivity for Cu²⁺ has been exploited in environmental monitoring and biomedical research.

- Proteolytic Enzyme Studies : AF-labeled substrates have facilitated the understanding of proteolytic mechanisms in different biological contexts.

Propriétés

IUPAC Name |

2-amino-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c21-22-19(25)13-3-1-2-4-14(13)20(22)15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)20/h1-10,23-24H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYVTSCIBXXQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.